molecular formula C8H7N3O B15229048 4-Cyano-N-hydroxybenzimidamide

4-Cyano-N-hydroxybenzimidamide

Cat. No.: B15229048
M. Wt: 161.16 g/mol
InChI Key: ZLLAUULXYBIJBX-UHFFFAOYSA-N
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Description

4-Cyano-N-hydroxybenzimidamide is a chemical compound with the molecular formula C8H7N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a benzimidamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-hydroxybenzimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where the cyano or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted benzimidamides, amines, and other heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-Cyano-N-hydroxybenzimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyano-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of RNA-dependent RNA polymerases, affecting viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Cyano-N-hydroxybenzimidamide can be compared with other similar compounds, such as:

    4-Cyano-N-hydroxybenzenecarboximidamide: Similar structure but different functional groups.

    N-Hydroxybenzimidamide: Lacks the cyano group, leading to different chemical properties and reactivity.

    Cyanoacetamide derivatives: These compounds share the cyano group but have different core structures and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-cyano-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11)

InChI Key

ZLLAUULXYBIJBX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=NO)N

Origin of Product

United States

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